REACTION_CXSMILES
|
C[O:2][CH:3](OC)[C:4]1[CH:9]=[CH:8][C:7]([C:10]([O:13][CH3:14])([CH3:12])[CH3:11])=[CH:6][CH:5]=1>O>[CH3:14][O:13][C:10]([C:7]1[CH:6]=[CH:5][C:4]([CH:3]=[O:2])=[CH:9][CH:8]=1)([CH3:12])[CH3:11]
|
Name
|
|
Quantity
|
1.9 kg
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)C(C)(C)OC)OC
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Name
|
|
Quantity
|
1.8 kg
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
DISTILLATION
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Details
|
the organic phase was distilled under a top pressure of 4 mbar and at 105°-108° C. (top temperatures)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C)(C)C1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 314.6 kg | |
YIELD: CALCULATEDPERCENTYIELD | 20837.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |